molecular formula C150H248N44O42 B3030556 Norleucyl(27)-ghrh(1-29)amide CAS No. 91869-58-8

Norleucyl(27)-ghrh(1-29)amide

Cat. No.: B3030556
CAS No.: 91869-58-8
M. Wt: 3339.8 g/mol
InChI Key: GCPGAOHDESAYMR-FCIKWAMUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Norleucyl(27)-ghrh(1-29)amide, also known as [Nle27]-Growth Hormone Releasing Factor Human fragment 1-29 amide, is a synthetic analog of the human growth hormone-releasing hormone (GHRH). This compound is designed to mimic the natural hormone’s function, stimulating the release of growth hormone from the anterior pituitary gland. The substitution of norleucine for methionine at position 27 enhances the compound’s stability and potency by avoiding oxidation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Norleucyl(27)-ghrh(1-29)amide involves solid-phase peptide synthesis (SPPS), a method commonly used for peptide production. The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The norleucine substitution is introduced during this step. The peptide chain is then cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are employed to ensure precision and efficiency. The process includes rigorous purification steps, such as high-performance liquid chromatography (HPLC), to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Norleucyl(27)-ghrh(1-29)amide primarily undergoes hydrolysis and oxidation reactions. The hydrolysis of the amide bond can occur under acidic or basic conditions, leading to the formation of carboxylic acids and amines . Oxidation reactions are minimized due to the substitution of norleucine for methionine, which is more resistant to oxidative degradation .

Common Reagents and Conditions:

    Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis employs sodium hydroxide.

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

Major Products Formed:

Scientific Research Applications

Norleucyl(27)-ghrh(1-29)amide has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and stability.

    Biology: Investigates the mechanisms of growth hormone release and its regulation.

    Medicine: Explores potential therapeutic uses in growth hormone deficiencies and related disorders.

    Industry: Utilized in the development of stable peptide-based drugs

Properties

IUPAC Name

(3S)-4-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C150H248N44O42/c1-20-23-36-91(129(218)188-108(71-196)142(231)172-90(120(157)209)39-31-56-164-148(158)159)178-145(234)118(79(15)22-3)193-140(229)106(68-115(207)208)184-131(220)97(51-53-111(155)202)177-134(223)99(60-74(6)7)182-135(224)100(61-75(8)9)180-128(217)92(37-27-29-54-151)174-126(215)94(40-32-57-165-149(160)161)173-121(210)81(17)170-141(230)107(70-195)189-136(225)101(62-76(10)11)181-130(219)96(50-52-110(154)201)171-113(204)69-167-125(214)98(59-73(4)5)185-144(233)116(77(12)13)191-132(221)93(38-28-30-55-152)175-127(216)95(41-33-58-166-150(162)163)176-137(226)102(65-86-44-48-88(200)49-45-86)183-143(232)109(72-197)190-138(227)104(66-112(156)203)187-147(236)119(83(19)198)194-139(228)103(64-84-34-25-24-26-35-84)186-146(235)117(78(14)21-2)192-123(212)82(18)169-133(222)105(67-114(205)206)179-122(211)80(16)168-124(213)89(153)63-85-42-46-87(199)47-43-85/h24-26,34-35,42-49,73-83,89-109,116-119,195-200H,20-23,27-33,36-41,50-72,151-153H2,1-19H3,(H2,154,201)(H2,155,202)(H2,156,203)(H2,157,209)(H,167,214)(H,168,213)(H,169,222)(H,170,230)(H,171,204)(H,172,231)(H,173,210)(H,174,215)(H,175,216)(H,176,226)(H,177,223)(H,178,234)(H,179,211)(H,180,217)(H,181,219)(H,182,224)(H,183,232)(H,184,220)(H,185,233)(H,186,235)(H,187,236)(H,188,218)(H,189,225)(H,190,227)(H,191,221)(H,192,212)(H,193,229)(H,194,228)(H,205,206)(H,207,208)(H4,158,159,164)(H4,160,161,165)(H4,162,163,166)/t78-,79-,80-,81-,82-,83+,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,116-,117-,118-,119-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCPGAOHDESAYMR-FCIKWAMUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)CC)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CC=C(C=C3)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C150H248N44O42
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91869-58-8
Record name Somatotropin (1-29)amide, nle(27)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091869588
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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